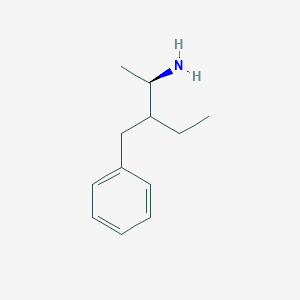

(2R)-3-Benzylpentan-2-amine

Description

The Pivotal Role of Chiral Amines in Modern Asymmetric Synthesis

Chiral amines are indispensable tools in the realm of asymmetric synthesis, a branch of chemistry focused on the selective production of a single stereoisomer of a chiral product. These amines are widely employed as chiral auxiliaries, catalysts, and resolving agents. sigmaaldrich.com Their utility stems from their ability to create a chiral environment during a chemical reaction, thereby directing the formation of a desired stereoisomer with high selectivity. This control is crucial in the pharmaceutical industry, where the therapeutic activity of a drug is often associated with a specific enantiomer, while the other may be inactive or even harmful. nih.gov

The synthesis of chiral amines itself is a significant area of research, with methodologies like asymmetric hydrogenation, reductive amination, and biocatalytic approaches being continuously refined to achieve higher efficiency and enantioselectivity. nih.gov These methods are vital for producing the enantiomerically pure amines required for various applications. umn.edu

Significance of (2R)-3-Benzylpentan-2-amine as a Stereodefined Organic Compound

This compound is a chiral primary amine with a defined stereochemistry at the second carbon of the pentane (B18724) chain. Its structure, featuring both a benzyl (B1604629) group and an amino group on a flexible alkyl chain, suggests its potential as a building block in organic synthesis. The precise three-dimensional arrangement of these functional groups can be critical in its interactions with other chiral molecules, making it a potentially valuable component in the synthesis of complex, stereochemically defined targets. evitachem.com

While specific applications for this compound are not extensively documented in publicly available research, the structural motifs present in the molecule are found in various biologically active compounds. For instance, structurally related chiral amines are key intermediates in the synthesis of pharmaceuticals. A notable example is the use of (2R)-2-benzylpentan-1-ol, a closely related alcohol, as an intermediate in the synthesis of the antiepileptic drug Brivaracetam. nih.govresearchgate.net This highlights the potential relevance of the benzylpentane scaffold in medicinal chemistry.

Basic Compound Properties

| Property | Value | Source |

| Molecular Formula | C12H19N | chemsrc.com |

| Molecular Weight | 177.29 g/mol | chemsrc.com |

| IUPAC Name | This compound | N/A |

| CAS Number | 2248220-59-7 (for the (S)-enantiomer) | chemsrc.com |

Contemporary Research Landscape and Unexplored Methodologies for this compound

The current research landscape for this compound appears to be in its nascent stages. While general methods for the synthesis of chiral amines are well-established, specific, detailed research focusing exclusively on this compound is limited. The synthesis of branched amines like this compound can present challenges in achieving high enantiomeric excess. vulcanchem.com

Potential synthetic routes for this compound include:

Reductive Amination: This is a common method for synthesizing amines from ketones. For this compound, this would likely involve the asymmetric reductive amination of 3-benzylpentan-2-one.

Enzymatic Resolution: Biocatalysis, using enzymes like lipases, offers a powerful tool for the stereoselective synthesis or resolution of chiral amines. vulcanchem.com This could be a viable, though currently unexplored, method for obtaining enantiomerically pure this compound.

Chiral Auxiliary-based Synthesis: The use of a chiral auxiliary can guide the stereochemical outcome of a reaction, which could be employed to synthesize the target molecule with the desired (2R) configuration.

The lack of extensive research on this compound suggests that many of its properties and potential applications remain unexplored. Future research could focus on developing efficient and highly stereoselective synthetic methods, investigating its potential biological activities, and exploring its utility as a chiral building block in the synthesis of novel compounds.

Overview of Key Academic Disciplines Intersecting with this compound Research

The study and potential application of this compound intersect with several key scientific disciplines:

Organic Chemistry: This is the core discipline for understanding the synthesis, reactivity, and properties of the compound. The development of novel synthetic methodologies for this and related chiral amines is an active area of research. ijrpr.com

Medicinal Chemistry: Given the importance of chiral amines in drug discovery, this field would be crucial for investigating the potential biological and pharmacological properties of this compound and its derivatives. nih.govopenaccessjournals.com

Biocatalysis: The use of enzymes for the synthesis and resolution of chiral compounds is a rapidly growing field. Research in biocatalysis could provide green and efficient routes to enantiomerically pure this compound.

Materials Science: Chiral molecules can be used to create materials with unique optical and electronic properties. While not yet explored for this specific compound, it represents a potential avenue for future research. ijrpr.com

Pharmacology: Should this compound or its derivatives show biological activity, pharmacology would be essential to study their effects on biological systems.

The interdisciplinary nature of chiral amine research underscores the broad potential impact of understanding and developing novel, stereodefined compounds like this compound. ijrpr.com

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-benzylpentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,13H2,1-2H3/t10-,12?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUNZUPXGIVFIA-RWANSRKNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC1=CC=CC=C1)[C@@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Enantiopure 2r 3 Benzylpentan 2 Amine

Chemoenzymatic Synthetic Pathways for (2R)-3-Benzylpentan-2-amine

Chemoenzymatic approaches combine the selectivity of biocatalysts with the practicality of chemical synthesis, offering green and efficient routes to chiral molecules. nih.gov

Biocatalytic Strategies Employing Enzymes (e.g., Lipases, Transaminases) for Stereoselective Transformations

Enzymes, particularly transaminases and lipases, are powerful tools for the stereoselective synthesis of chiral amines. nih.govnih.gov

Transaminases (ATAs) catalyze the asymmetric transfer of an amino group from a donor to a prochiral ketone, yielding a chiral amine. nih.gov This method is highly attractive for its potential to achieve high enantiomeric excess (ee) under mild reaction conditions. mdpi.com ω-Transaminases are particularly valuable as they can convert a wide range of ketones and aldehydes, not just α-keto acids. worktribe.commdpi.com The industrial synthesis of sitagliptin (B1680988), an antidiabetic drug, famously utilizes an engineered ω-transaminase, highlighting the power of this approach. nih.govmdpi.com For the synthesis of this compound, a suitable (R)-selective transaminase could be employed to directly aminate 3-benzylpentan-2-one. Challenges in transaminase-catalyzed reactions, such as unfavorable equilibria and substrate inhibition, are actively being addressed through strategies like using "smart" amine donors or multi-enzyme cascades. nih.govbohrium.com

| Enzyme Type | Reaction | Key Advantages | Relevant Research Highlights |

| ω-Transaminase | Asymmetric reductive amination of a prochiral ketone | High enantioselectivity, mild conditions, broad substrate scope. worktribe.commdpi.com | Industrial synthesis of sitagliptin using an engineered ω-transaminase. nih.govmdpi.com |

| Lipase (B570770) | Kinetic resolution of racemic amines via acylation | High versatility, can be used in organic solvents. researchgate.net | Dynamic kinetic resolution of primary amines in combination with a ruthenium catalyst. nih.govorganic-chemistry.org |

Lipases are another class of enzymes widely used in the synthesis of chiral amines, primarily through the kinetic resolution of racemic mixtures. researchgate.net In this process, the lipase selectively acylates one enantiomer of the amine, allowing for the separation of the acylated and unacylated forms. chimia.ch While traditional kinetic resolution is limited to a 50% theoretical yield, this can be overcome by implementing a dynamic kinetic resolution (DKR). organic-chemistry.org A DKR process combines the enzymatic resolution with in-situ racemization of the unreacted enantiomer, potentially converting the entire racemic starting material into a single enantiomer of the product. nih.govorganic-chemistry.org

Enzymatic Resolution Techniques for Producing Optically Pure this compound Precursors

Enzymatic resolution can also be applied to precursors of the target amine. For instance, a lipase could be used for the kinetic resolution of a racemic alcohol precursor, which can then be converted to the desired chiral amine.

A notable example in a related context is the synthesis of an intermediate for the antiepileptic drug Brivaracetam. nih.govresearchgate.net In this process, a racemic 2-substituted primary alcohol was resolved using Pseudomonas fluorescens lipase-catalyzed transesterification. nih.govresearchgate.net The resulting enantiopure (R)-alcohol was then transformed into the target molecule. nih.govresearchgate.net A similar strategy could be envisioned for this compound, starting with the resolution of racemic 3-benzylpentan-2-ol. The lipase would selectively acylate the (S)-enantiomer, leaving the desired (R)-3-benzylpentan-2-ol, which can then be converted to this compound through subsequent chemical steps. The efficiency of such a resolution is highly dependent on the choice of lipase, acyl donor, and solvent. researchgate.netntnu.no

| Precursor Type | Enzyme | Technique | Outcome for this compound Synthesis |

| Racemic 3-benzylpentan-2-ol | Lipase | Kinetic Resolution | Selective acylation of (S)-3-benzylpentan-2-ol, leaving enantiopure (R)-3-benzylpentan-2-ol for further conversion. |

| Racemic Amine | Lipase | Dynamic Kinetic Resolution | Combination of enzymatic acylation and chemical racemization to yield a single enantiomer of the acylated amine. nih.govorganic-chemistry.org |

Asymmetric Catalytic Synthesis of this compound and its Analogs

Asymmetric catalysis using small molecule or metal-based catalysts provides a powerful alternative to enzymatic methods for the synthesis of chiral amines.

Organocatalytic Approaches Utilizing Chiral Primary Amines in Related Synthetic Contexts

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major field in asymmetric synthesis. Chiral primary amines can themselves act as organocatalysts in various transformations. While not a direct synthesis of this compound, understanding the role of chiral primary amines as catalysts provides context for their synthesis and potential applications. For instance, chiral primary amines are used to catalyze aldol (B89426) and Mannich reactions, establishing new stereocenters with high fidelity.

Transition Metal-Mediated Asymmetric Hydrogenation and Reductive Amination Protocols for this compound

Transition metal catalysis offers highly efficient methods for the synthesis of chiral amines. Asymmetric hydrogenation and reductive amination are two prominent examples.

Asymmetric Hydrogenation of a suitable prochiral enamine or imine precursor is a powerful strategy. This would involve the synthesis of an imine from 3-benzylpentan-2-one, followed by hydrogenation using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high enantioselectivity.

Asymmetric Reductive Amination is a one-pot reaction that combines a ketone (3-benzylpentan-2-one) and an amine source (like ammonia (B1221849) or an ammonia equivalent) in the presence of a reducing agent and a chiral catalyst. This method is highly atom-economical. The catalyst, typically based on iridium, rhodium, or ruthenium, facilitates the formation of an imine intermediate in situ, which is then asymmetrically reduced to the chiral amine.

Diastereoselective Synthesis through Aldol-Type Condensations and Related Carbon-Carbon Bond Formations with Chiral Precursors (e.g., (R)-2-benzylpentan-3-one)

A diastereoselective approach involves reacting a chiral starting material to create a new stereocenter, where the existing stereocenter directs the stereochemical outcome of the reaction. For the synthesis of this compound, one could start with a chiral ketone precursor like (R)-2-benzylpentan-3-one.

An aldol-type condensation of a chiral precursor can be a key step. For example, a chiral auxiliary could be used to direct the stereoselective alkylation of a simpler ketone to generate (R)-2-benzylpentan-3-one. Subsequent conversion of the ketone to the amine, for example, via formation of an oxime followed by reduction, would need to be carefully controlled to avoid racemization.

A more direct approach would be a stereoselective amination of the enolate of (R)-2-benzylpentan-3-one using an electrophilic amine source. The inherent chirality of the starting ketone would influence the stereochemistry of the newly formed amine group, leading to a diastereoselective synthesis of the desired product.

Stereospecific Derivatization from Defined Chiral Building Blocks

The construction of specific stereoisomers of molecules like this compound often relies on starting with a molecule that already contains the desired chirality. This strategy, known as stereospecific derivatization, leverages pre-existing stereocenters to direct the formation of new ones, ensuring a high degree of stereochemical purity in the final product. Two primary approaches within this strategy are the transformation of enantiopure precursors and the use of the chiral pool.

A highly effective method for synthesizing chiral amines is through the stereoselective transformation of corresponding carbonyl compounds or alcohols. d-nb.info This approach hinges on the availability of a prochiral ketone or a chiral alcohol precursor, which can be converted to the target amine with high fidelity.

The direct precursor to this compound via this method is the prochiral ketone, 3-Benzylpentan-2-one (CAS 61780-85-6). lookchem.com The synthesis of the target amine can be achieved through the asymmetric reductive amination of this ketone. This powerful, two-step strategy involves the initial formation of an imine or enamine, followed by a stereoselective reduction to furnish the chiral amine. d-nb.info

Modern asymmetric reductive amination can be accomplished through several catalytic systems:

Transition-Metal Catalysis: Chiral transition-metal complexes, particularly those based on iridium, rhodium, or ruthenium, are widely used to catalyze the hydrogenation of imines with high enantioselectivity. acs.org These methods often employ chiral phosphine ligands to create an asymmetric environment around the metal center, guiding the approach of the hydride to one face of the C=N double bond.

Biocatalysis: Engineered enzymes, especially ω-transaminases (ω-TAs), have emerged as exceptionally efficient catalysts for the synthesis of chiral amines. nih.gov These enzymes can convert a ketone directly into an amine by transferring an amino group from an inexpensive donor like isopropylamine. The high stereoselectivity of these biocatalysts can often yield products with excellent enantiomeric excess (>99% ee). ua.es

Chiral Auxiliary-Based Methods: Another established route involves the condensation of the ketone with a chiral amine auxiliary, such as a derivative of phenylethylamine or an N-sulfinylimine, to form a diastereomeric imine. ua.es Subsequent diastereoselective reduction and removal of the auxiliary yield the enantiomerically enriched target amine.

Alternatively, the synthesis can commence from an enantiomerically pure alcohol, (2R,3S/R)-3-benzylpentan-2-ol. This chiral alcohol can be synthesized via the asymmetric reduction of the parent ketone, 3-benzylpentan-2-one. Once the chiral alcohol is obtained, it can be converted to the amine. A prominent modern technique for this transformation is hydrogen-borrowing amination (also known as transfer hydrogenation). In this process, a catalyst (e.g., Pt/CeO2) temporarily oxidizes the alcohol to the corresponding ketone in situ, which then undergoes reductive amination before the catalyst returns the hydrogen, resulting in an atom-economical conversion of the alcohol to the amine. acs.orgvulcanchem.com

| Methodology | Catalyst/Reagent Type | Key Features | Potential Stereoselectivity |

|---|---|---|---|

| Asymmetric Reductive Amination | Chiral Rh, Ir, or Ru complexes with phosphine ligands | Direct conversion of ketone using H₂ or another hydrogen source. acs.org | Good to Excellent |

| Biocatalytic Amination | Engineered ω-Transaminases (ω-TAs) | Highly selective enzymatic process using an amine donor. nih.govua.es | Excellent (>99% ee often achievable) |

| Hydrogen-Borrowing Amination | Transition metal catalysts (e.g., Pt, Ru, Ir) | Atom-economical conversion starting from the corresponding alcohol. acs.orgvulcanchem.com | Good to Excellent |

| Chiral Auxiliary Method | N-tert-Butylsulfinylimines | Formation of a diastereomeric intermediate followed by reduction. ua.es | Good to Excellent |

The chiral pool comprises readily available, enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes, which serve as inexpensive starting materials for complex chiral molecules. d-nb.infonih.gov For the synthesis of this compound, the amino acid L-phenylalanine is the most logical starting point from the chiral pool, as it provides the core benzyl (B1604629) group and a defined stereocenter.

The synthetic challenge lies in transforming the α-amino acid structure of phenylalanine into the β-branched amine structure of the target molecule. This requires a sequence of reactions involving carbon chain extension and functional group interconversions, all while preserving or carefully manipulating the original stereocenter. The synthesis of such β-branched structures is a recognized challenge in organic chemistry. nih.govnih.gov

A conceptual pathway from L-phenylalanine could involve the following strategic transformations:

Protection and Modification : The amino and carboxyl groups of L-phenylalanine are first protected. The carboxylic acid is then converted into a group suitable for chain extension, such as a methyl ketone.

Carbon Skeleton Elaboration : The pentane (B18724) backbone is constructed by adding the remaining carbon atoms. For instance, α-alkylation of the newly formed ketone with an ethyl halide could establish the C3-C4-C5 portion of the pentane chain.

Functional Group Interconversion : This is the most critical phase, where the original α-amino group is either repositioned or, more likely, a new amine is introduced at the C2 position. This could be achieved by converting the ketone at C2 into an oxime, followed by a stereoselective reduction.

Deprotection : The final step involves the removal of all protecting groups to yield the final this compound.

This type of multi-step synthesis leverages the inherent chirality of L-phenylalanine to set the stereochemistry of the final product. While synthetically demanding, the chiral pool approach avoids the need for asymmetric catalysis or chiral resolutions in the main pathway, as the chirality is embedded in the starting material. d-nb.info

| Step | Reaction Type | Purpose | Key Intermediate Class |

|---|---|---|---|

| 1 | Protection | Mask reactive amine and acid groups. | N-protected, O-methylated Phenylalanine |

| 2 | Chain Elaboration | Form the core carbon backbone of the target. | N-Protected β-amino ketone |

| 3 | Amination/Reduction | Introduce the C2-amine with desired (R)-stereochemistry. | Diastereomeric protected diamine or amino alcohol |

| 4 | Functional Group Manipulation & Deprotection | Remove protecting groups and unnecessary functional groups. | This compound |

Strategic Applications of 2r 3 Benzylpentan 2 Amine As a Versatile Chiral Building Block

Integration in the Total Synthesis of Complex Natural Products

The precise three-dimensional arrangement of atoms in chiral building blocks is fundamental to the total synthesis of intricate natural products, enabling chemists to construct complex stereochemical architectures with high fidelity.

The chiral framework related to (2R)-3-benzylpentan-2-amine is instrumental in the synthesis of polyketide natural products, such as the marine polypropionate maurenone. The total synthesis of (-)-maurenone, a compound with a complex polyketide structure, was successfully achieved utilizing a structurally analogous ketone, (R)-2-benzylpentan-3-one, as a key starting material. nih.govfigshare.com

In this synthesis, highly diastereoselective boron aldol (B89426) reactions were employed with key fragments derived from (R)-2-benzylpentan-3-one. nih.gov This chiral ketone established the stereochemistry of a significant portion of the final molecule. The fragments were subsequently coupled through a lithium-mediated aldol reaction, and the final γ-dihydropyrone ring of maurenone was installed via a trifluoroacetic acid-promoted cyclization and dehydration sequence. nih.govfigshare.com The synthesis of eight different isomers allowed for the definitive confirmation of the relative stereochemistry of the natural product by comparing their 13C NMR data with the reported values for maurenone. nih.gov This work underscores the utility of the chiral benzylpentan scaffold in constructing complex polyketide architectures.

Table 1: Key Intermediates in the Total Synthesis of (-)-Maurenone

| Intermediate | Role in Synthesis |

|---|---|

| (R)-2-Benzylpentan-3-one | Chiral starting material establishing stereocenters |

| Boron enolate derivatives | Key fragments for diastereoselective aldol reactions |

Nitrogen-containing heterocycles are core structures in a vast number of biologically active compounds and approved pharmaceuticals. mdpi.com The incorporation of chiral building blocks is a critical strategy for the enantioselective synthesis of these complex scaffolds. Chiral amines, in particular, can serve as precursors, chiral auxiliaries, or catalysts to control the stereochemical outcome of cyclization reactions that form the heterocyclic ring. nih.gov While the general utility of chiral amines in this context is well-established, specific examples detailing the application of this compound in the formation of advanced nitrogen-containing heterocyclic systems are not prominently featured in available literature.

Contribution to the Synthesis of Key Pharmaceutical Intermediates

The stereochemical purity of pharmaceutical compounds is critical to their efficacy and safety. Chiral building blocks like this compound and its derivatives are vital for the efficient and stereocontrolled synthesis of drug candidates and their intermediates.

The synthesis of the antiepileptic drug Brivaracetam is a notable example where chiral synthons are essential for establishing the correct stereochemistry. Brivaracetam possesses two critical stereocenters, one of which is on the (4R)-propyl-pyrrolidinone ring. nih.gov The synthesis of this ring often relies on chiral precursors to ensure the desired (R)-configuration.

A chemoenzymatic approach has been developed for an advanced intermediate of Brivaracetam, (3R)-3-propylbutyrolactone. nih.gov This synthesis begins with the lipase-catalyzed resolution of (R,S)-2-benzylpentan-1-ol, an alcohol possessing the same carbon skeleton as this compound. The optically pure (R)-2-benzylpentan-1-ol is then transformed into the target lactone, which is a known key intermediate for Brivaracetam. nih.gov This highlights the value of the chiral (R)-2-benzylpentan framework as a precursor to essential pharmaceutical intermediates. Various synthetic routes to Brivaracetam utilize different chiral building blocks, such as (S)-2-aminobutyramide and (R)-epichlorohydrin, but the use of a resolved benzylpentan-derived scaffold demonstrates a viable alternative strategy. nih.govresearchgate.netnih.gov

Table 2: Chiral Building Blocks and Intermediates in Brivaracetam Synthesis

| Compound | Type | Role in Synthesis |

|---|---|---|

| (S)-2-Aminobutyramide | Chiral Building Block | Forms the butanamide side chain of Brivaracetam |

| (3R)-3-Propylbutyrolactone | Chiral Intermediate | Precursor to the (4R)-propyl-pyrrolidinone ring |

Stereoselective synthesis is a cornerstone of modern medicinal chemistry, enabling the production of enantiomerically pure compounds, which often exhibit enhanced potency and reduced side effects. Chiral amines are frequently employed as organocatalysts or resolving agents in these syntheses. wisc.edunih.gov They can direct the stereochemical course of a reaction to favor the formation of one enantiomer over the other. Although this is a widespread application for chiral amines, specific, published examples demonstrating the direct use of this compound in the stereoselective synthesis of other biologically active compounds are not extensively documented in the surveyed literature.

Development of Novel Chiral Ligands and Auxiliaries Based on the this compound Framework

Chiral amines are a privileged class of compounds for the development of ligands for asymmetric metal catalysis and for use as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. Chiral ligands coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of the catalyzed reaction. The structural features of this compound, including its defined stereocenter and amine functionality, make its framework a candidate for such applications. However, the development and application of novel chiral ligands or auxiliaries derived specifically from the this compound framework have not been detailed in the available scientific literature.

The search yielded general information on the use of chiral amines and benzylamine (B48309) derivatives in asymmetric synthesis. Chiral amines are indeed recognized for their potential to act as ligands in asymmetric catalysis, where their stereochemistry can influence the enantioselectivity of reactions such as aldol additions and Michael additions. Similarly, chiral auxiliaries are a well-established strategy in organic synthesis to control the stereochemical outcome of reactions.

However, no research publications or patents were identified that specifically detail the synthesis of chiral ligands from This compound or its application as a chiral auxiliary with corresponding research findings and data. The available literature focuses on other, more commonly used chiral amines and auxiliaries.

Therefore, due to the absence of specific scientific data and research on This compound in the requested contexts, it is not possible to provide a detailed and informative article that adheres to the provided outline and content requirements.

Advanced Spectroscopic and Chromatographic Characterization of 2r 3 Benzylpentan 2 Amine and Its Stereoisomers

Methodologies for Enantiomeric Purity and Absolute Configuration Determination

The presence of multiple chiral centers in 3-Benzylpentan-2-amine gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric. Distinguishing between these closely related structures requires specialized analytical methods.

High-resolution chromatography is the cornerstone for separating and quantifying enantiomers. These techniques rely on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP), leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective technique for the enantiomeric resolution of chiral amines. yakhak.org Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are particularly effective. yakhak.orgvt.edu The separation mechanism involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. For a compound like 3-Benzylpentan-2-amine, the amino group and the benzyl (B1604629) group provide key interaction points. Method development often involves screening various CSPs and optimizing the mobile phase, which typically consists of a non-polar solvent like hexane (B92381) with a polar modifier such as 2-propanol. yakhak.orgvt.edu

Chiral Gas Chromatography (GC): For volatile and semi-volatile amines, chiral GC offers high resolution, speed, and sensitivity. chromatographyonline.com Amines like 3-Benzylpentan-2-amine are often derivatized prior to analysis to improve their volatility and chromatographic behavior. nih.govsigmaaldrich.com Common derivatizing agents include trifluoroacetic anhydride. nih.govwiley.com The most common CSPs for chiral GC are based on cyclodextrin (B1172386) derivatives. chromatographyonline.comgcms.cz These cyclodextrin-based columns provide unique selectivities that can be finely tuned by adjusting the analysis temperature, which in turn affects the thermodynamic parameters governing the chiral recognition. sigmaaldrich.comwiley.com

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase / Carrier Gas | Analyte Form | Detection |

|---|---|---|---|---|

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | Hexane/2-Propanol (90:10, v/v) | Underivatized or NBD derivative | UV (254 nm) or Fluorescence |

| Chiral GC | Derivatized β-Cyclodextrin (e.g., CHIRALDEX G-TA) | Hydrogen or Helium | N-Trifluoroacetyl derivative | Flame Ionization Detector (FID) |

While standard NMR spectroscopy cannot distinguish between enantiomers, advanced techniques can be employed to determine enantiomeric excess (ee). nih.gov

Chiral Shift Reagents (CSRs): CSRs are typically paramagnetic lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), that are themselves chiral. nih.govchemistnotes.com When a CSR is added to a solution of a racemic amine, it coordinates with the lone pair of electrons on the nitrogen atom. chemistnotes.com This interaction forms two transient diastereomeric complexes, each with a unique magnetic environment. nih.gov Consequently, the NMR signals for corresponding protons in the two enantiomers, which are identical in a normal spectrum, become resolved into two separate signals. fiveable.me The ratio of the integrals of these separated peaks directly corresponds to the enantiomeric ratio of the analyte. nih.gov

Chiral Derivatizing Agents (CDAs): An alternative approach involves reacting the amine with a chiral derivatizing agent, such as Mosher's acid, to form a stable mixture of diastereomers. nih.gov Since diastereomers have distinct physical and spectral properties, their corresponding signals in a standard NMR spectrum will be different, allowing for quantification of the diastereomeric (and thus original enantiomeric) ratio.

| Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (ppm) - (2R)-isomer | Chemical Shift (δ) with CSR (ppm) - (2S)-isomer | Induced Shift Difference (ΔΔδ) (ppm) |

|---|---|---|---|---|

| -CH(NH₂) | ~2.8 | 4.55 | 4.65 | 0.10 |

| -CH₃ | ~1.1 | 1.80 | 1.88 | 0.08 |

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, providing information about the absolute configuration of stereocenters. wikipedia.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of light. vlabs.ac.inslideshare.net The spectrum of a chiral molecule containing a chromophore near an absorption band will exhibit a characteristic peak and trough, a phenomenon known as the Cotton effect. vlabs.ac.inslideshare.net The sign of the Cotton effect can be correlated with the absolute stereochemistry of the molecule.

Electronic Circular Dichroism (ECD): ECD is a related and often more sensitive technique that measures the difference in absorption of left- and right-circularly polarized light (Δε) as a function of wavelength. acs.orgresearchgate.net Modern approaches to determining absolute configuration involve comparing the experimentally measured ECD spectrum with theoretical spectra generated using time-dependent density functional theory (TD-DFT) calculations. nih.govnih.govresearchgate.net By calculating the predicted ECD spectra for both the (2R)- and (2S)- configurations, a match with the experimental spectrum provides a reliable assignment of the absolute configuration. nih.govresearchgate.net This method is particularly powerful for conformationally flexible molecules. nih.gov

Elucidation of Diastereomeric Ratios in Multi-Step Syntheses

The synthesis of (2R)-3-Benzylpentan-2-amine often involves multiple steps where stereocenters are formed. For instance, a reductive amination of a ketone could be employed. libretexts.orgyoutube.com Such reactions can produce a mixture of diastereomers (e.g., (2R,3R) and (2R,3S)). Unlike enantiomers, diastereomers have different physical properties, including boiling points, melting points, and polarity. frontiersin.org

This difference allows for their separation and quantification using standard, non-chiral analytical techniques.

Chromatography (GC and HPLC): Diastereomers can typically be separated on standard achiral stationary phases. The difference in their three-dimensional structure leads to different interactions with the stationary phase, resulting in distinct retention times. The relative peak areas in the chromatogram provide a direct measure of the diastereomeric ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra of diastereomers are distinct. frontiersin.org The different spatial arrangement of atoms leads to different chemical environments for the nuclei, resulting in unique chemical shifts and coupling constants for each diastereomer. Integration of specific, well-resolved peaks for each diastereomer allows for the precise determination of the diastereomeric ratio in the mixture. frontiersin.org This is a common method for monitoring the stereochemical outcome of synthetic reactions. nih.gov

By combining these chromatographic and spectroscopic methods, a complete stereochemical profile of this compound and its isomers can be established, ensuring the purity and correct stereochemical identity of the target compound.

Computational and Theoretical Investigations Pertaining to 2r 3 Benzylpentan 2 Amine

Quantum Chemical Studies on Conformational Analysis and Stereoelectronic Effects

Quantum chemical calculations are instrumental in determining the three-dimensional structure and electronic properties of molecules. For (2R)-3-Benzylpentan-2-amine, these studies can predict the most stable conformations and shed light on the influence of its stereochemistry on its properties.

Conformational analysis of this compound would involve systematically exploring the potential energy surface to identify all possible spatial arrangements of its atoms. This is typically achieved by rotating the single bonds within the molecule and calculating the energy of each resulting conformer. The results of such an analysis would reveal the lowest energy (most stable) conformations.

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences the properties and reactivity of a molecule, are also a key focus of quantum chemical studies. For this compound, these effects can influence the nucleophilicity of the amine group and the acidity of the N-H protons.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60° | 0.00 | 45.2 |

| 2 | 180° | 0.85 | 25.1 |

| 3 | -60° | 1.20 | 15.7 |

| 4 | 120° | 2.50 | 8.3 |

| 5 | -120° | 2.65 | 5.7 |

This table presents hypothetical data that would be obtained from a computational conformational analysis.

Mechanistic Studies of Reactions Involving this compound Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for investigating reaction mechanisms in organic chemistry. DFT calculations can provide valuable information about the transition states, intermediates, and activation energies of chemical reactions. For reactions involving this compound, DFT can be used to elucidate the detailed steps of the reaction pathway.

For instance, in an alkylation reaction where this compound acts as a nucleophile, DFT calculations could be employed to model the approach of the electrophile to the amine. The calculations would identify the transition state structure and its associated energy, which corresponds to the activation energy of the reaction. This information is crucial for understanding the factors that control the reaction rate and selectivity.

DFT studies can also be used to investigate the role of this compound as a chiral ligand in asymmetric catalysis. By modeling the interaction of the amine with a metal center and the substrate, it is possible to understand the origins of enantioselectivity in the catalytic reaction.

Table 2: Calculated Activation Energies for the N-Alkylation of this compound with Methyl Iodide

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |

| Gas Phase | 1 | 25.8 |

| Toluene | 2.4 | 22.1 |

| Dichloromethane | 8.9 | 19.5 |

| Acetonitrile | 37.5 | 17.2 |

| Water | 78.4 | 15.9 |

This table presents hypothetical data illustrating the solvent effects on a reaction involving this compound as predicted by DFT calculations.

In Silico Design and Prediction of Novel Chiral Derivatizations and Synthetic Pathways

Computational methods play a significant role in the in silico design of new molecules and the prediction of their synthetic accessibility. Starting from the structure of this compound, computational tools can be used to design novel chiral derivatives with desired properties.

For example, by systematically modifying the substituents on the pentyl chain or the benzyl (B1604629) group, it is possible to generate a virtual library of new compounds. The properties of these virtual compounds, such as their steric and electronic profiles, can then be calculated and used to select promising candidates for synthesis.

In addition to designing new molecules, computational chemistry can also be used to predict and optimize synthetic pathways. Retrosynthetic analysis programs can suggest potential starting materials and reaction steps for the synthesis of a target molecule. Quantum chemical calculations can then be used to evaluate the feasibility of these proposed steps and to identify potential side reactions.

Molecular Dynamics Simulations to Understand Substrate-Catalyst Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules and their interactions. In the context of this compound, MD simulations can be used to investigate its interactions with other molecules, such as substrates in a catalytic reaction or the active site of an enzyme.

An MD simulation would involve creating a computational model of the system of interest, for example, this compound and a substrate molecule in a solvent box. The simulation would then solve Newton's equations of motion for all the atoms in the system, allowing the observation of how the molecules move and interact over time.

These simulations can provide detailed insights into the binding modes of this compound in a catalyst-substrate complex and can help to explain the origins of stereoselectivity in asymmetric catalysis. By analyzing the trajectories of the atoms during the simulation, it is possible to identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the stability of the complex.

Table 3: Key Intermolecular Interactions between this compound and a Prochiral Ketone from Molecular Dynamics Simulations

| Interaction Type | Interacting Atoms | Average Distance (Å) |

| Hydrogen Bond | Amine H ... Ketone O | 1.95 |

| van der Waals | Benzyl Ring ... Substrate Alkyl Chain | 3.50 |

| van der Waals | Pentyl Chain ... Substrate Alkyl Chain | 3.80 |

This table presents hypothetical data from an MD simulation, illustrating the types of interactions that could be studied.

Future Directions and Emerging Research Opportunities for 2r 3 Benzylpentan 2 Amine

Innovation in Sustainable and Green Synthesis Methodologies

The chemical industry's shift towards environmentally benign processes has spurred research into green synthesis methodologies. For (2R)-3-Benzylpentan-2-amine, a key area of innovation lies in the development of catalytic systems that minimize waste and energy consumption. One such promising approach is hydrogen-borrowing amination , also known as borrowing hydrogen catalysis. This method utilizes alcohols, which can be derived from renewable biomass, as starting materials for amination, producing water as the primary byproduct. vulcanchem.comopenaccessgovernment.org

Current research on analogous chiral amines has demonstrated the feasibility of using catalysts like platinum supported on ceria (Pt/CeO₂) to facilitate the dehydrogenation of the corresponding alcohol, 3-benzylpentan-2-ol, to an intermediate ketone, followed by reductive amination. vulcanchem.com Future research will likely focus on tailoring these catalysts to enhance the stereoselectivity for the (2R) enantiomer. This could involve the design of chiral ligands or support materials that create a chiral environment around the active metal center, thereby directing the reaction towards the desired stereoisomer with high enantiomeric excess.

Another avenue for green synthesis is the use of enzymatic catalysts. Amine dehydrogenases and transaminases are classes of enzymes that can produce chiral amines with exceptional stereoselectivity under mild reaction conditions in aqueous media. openaccessgovernment.orgacs.orgnih.gov The development of an engineered enzyme specific for the synthesis of this compound from a prochiral ketone or via the deracemization of a racemic mixture represents a significant and highly desirable research goal. acs.org

| Synthesis Method | Key Advantages | Research Focus for this compound |

| Hydrogen-Borrowing Amination | Utilizes renewable feedstocks (alcohols), generates water as a byproduct. | Development of stereoselective catalysts for high enantiomeric excess of the (2R) isomer. |

| Biocatalysis (Enzymatic Synthesis) | High stereoselectivity, mild reaction conditions, environmentally friendly. | Engineering of specific amine dehydrogenases or transaminases for the target molecule. |

Exploration of Continuous Flow Chemistry and Automated Synthesis for Scalable Production

For the industrial-scale production of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. uc.pt Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. mdpi.comrsc.orgnih.gov

The implementation of a continuous flow process for the synthesis of this compound could involve the sequential coupling of reaction steps without the need for isolating intermediates. mdpi.com For instance, a flow reactor could be designed to first carry out the catalytic amination of 3-benzylpentan-2-ol, followed by an in-line purification step, and subsequent reactions to produce derivatives. Automated systems can be integrated to monitor and optimize the process in real-time, ensuring consistent product quality and enabling efficient scalability.

Future research in this area will focus on the development of robust and long-lasting heterogeneous catalysts suitable for use in packed-bed flow reactors. Additionally, the design of integrated multi-step flow systems for the synthesis of not just the amine itself but also its downstream derivatives will be a key area of exploration.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Challenging, often requires process redesign. | Readily scalable by extending operation time or parallelizing reactors. |

| Safety | Potential for thermal runaway in large volumes. | Enhanced safety due to small reaction volumes and superior heat transfer. |

| Product Quality | Batch-to-batch variability can be an issue. | Consistent product quality due to precise process control. |

| Efficiency | Can be less efficient due to manual handling and purification steps. | Higher efficiency through automation and integration of reaction and purification steps. |

Development of Novel Derivations and Expanded Applications in Materials Science

The unique stereochemistry of this compound makes it an attractive building block for the development of novel materials with tailored properties. Chiral amines are known to be valuable as ligands in asymmetric catalysis and as organocatalysts themselves. alfachemic.com Derivatization of the amine group can lead to a wide range of functional molecules.

For example, reaction with isocyanates or acyl chlorides can yield chiral ureas and amides, respectively, which can act as ligands for transition metals in asymmetric catalysis. The specific stereoconfiguration of this compound could impart unique selectivity in reactions such as asymmetric hydrogenation or carbon-carbon bond formation.

In the realm of materials science, incorporating this compound into polymer backbones could lead to the creation of chiral polymers with interesting optical or recognition properties. These materials could find applications in chiral chromatography, as sensors for chiral molecules, or in the development of stereoselective membranes.

| Derivative Class | Potential Application | Research Direction |

| Chiral Ligands (from amides, ureas, etc.) | Asymmetric Catalysis | Synthesis of a library of ligands and screening their performance in various catalytic reactions. |

| Chiral Monomers | Chiral Polymers for Separation and Sensing | Polymerization of functionalized derivatives and characterization of the resulting materials' properties. |

| Organocatalysts | Enantioselective Organic Reactions | Investigation of the catalytic activity of the amine and its derivatives in reactions like aldol (B89426) or Michael additions. |

Interdisciplinary Research Integrating this compound into Supramolecular Chemistry

Supramolecular chemistry, the study of non-covalent interactions between molecules, offers exciting opportunities for the application of chiral building blocks like this compound. The introduction of a specific chirality can direct the self-assembly of larger, ordered structures with emergent properties. mdpi.commdpi.com

The amine group of this compound can participate in hydrogen bonding, while the benzyl (B1604629) group can engage in π-π stacking interactions. These non-covalent forces can be harnessed to construct complex supramolecular architectures such as helices, sheets, or capsules. The chirality of the amine will dictate the handedness of these larger structures, a phenomenon known as supramolecular chirality. mdpi.commdpi.com

Future interdisciplinary research could explore the use of this compound to template the formation of chiral metal-organic frameworks (MOFs) or to act as a chiral guest within a larger host molecule, leading to applications in enantioselective recognition and separation. acs.org The ability to control the chirality at the supramolecular level is crucial for the development of advanced functional materials with applications in areas such as nonlinear optics, chiroptical switches, and asymmetric catalysis.

| Supramolecular System | Potential Function | Research Focus |

| Self-Assembled Monolayers | Chiral Surfaces for Enantioselective Adsorption | Studying the assembly of derivatives on surfaces and their interactions with other chiral molecules. |

| Chiral Gels and Liquid Crystals | Responsive Materials | Investigating the gelation and liquid crystalline behavior of derivatives in various solvents. |

| Host-Guest Complexes | Enantioselective Recognition and Sensing | Designing host molecules that can selectively bind one enantiomer of a guest molecule in the presence of the amine. |

Q & A

(Basic) What are the established synthetic routes for (2R)-3-Benzylpentan-2-amine, and what key reagents are employed?

The synthesis of this compound typically involves enantioselective methods such as asymmetric reductive amination or chiral resolution. Key reagents include:

- Lithium aluminum hydride (LiAlH4) for selective reduction of imine intermediates .

- Chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce stereocontrol during bond formation .

- Benzyl halides (e.g., benzyl bromide) for introducing the benzyl group via nucleophilic substitution .

Reaction conditions (e.g., low temperatures for kinetic control) are critical to minimize racemization. Post-synthesis purification via column chromatography or recrystallization ensures enantiomeric excess (ee) ≥98% .

(Basic) How can researchers validate the stereochemical purity of this compound?

Methodological approaches include:

- Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Polarimetry : Measuring optical rotation and comparing to literature values (e.g., [α]D²⁵ = +15.3° for the R-enantiomer) .

- X-ray crystallography : Resolving absolute configuration via single-crystal analysis, as demonstrated for structurally similar amines .

(Advanced) What strategies optimize enantioselective synthesis to achieve >99% ee in this compound?

Advanced methodologies involve:

- Dynamic kinetic resolution : Coupling a racemization catalyst (e.g., Shvo’s catalyst) with a chiral amine-transfer agent to shift equilibrium toward the R-enantiomer .

- Enzymatic catalysis : Using transaminases engineered for substrate specificity, as reported in asymmetric amination of ketone precursors .

- Flow chemistry : Enhancing stereocontrol through precise temperature and residence time management in microreactors .

Validation via HPLC-MS and NMR chiral shift reagents (e.g., Eu(hfc)₃) is recommended .

(Advanced) How can contradictory biological activity data for this compound across studies be resolved?

Contradictions often arise from variations in:

- Assay conditions (e.g., pH, solvent polarity affecting protonation states).

- Enantiomeric purity : Impure samples may exhibit mixed activity profiles.

Resolution strategies: - Standardized bioassays : Replicate studies under controlled conditions (e.g., fixed pH 7.4, DMSO ≤0.1% v/v) .

- Comparative dose-response curves : Evaluate both enantiomers and racemic mixtures to isolate stereospecific effects .

- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity across datasets .

(Basic) What stability considerations are critical for storing this compound?

- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the amine group .

- Decomposition indicators : Discoloration (yellowing) or gas evolution signals degradation; monitor via TLC or ¹H NMR .

- pH stability : Avoid acidic conditions (pH <5) to prevent salt formation, which alters solubility .

(Advanced) How does the benzyl group in this compound influence its reactivity in cross-coupling reactions?

The benzyl moiety:

- Activates adjacent carbons for nucleophilic attack via conjugation with the aromatic ring .

- Participates in Pd-catalyzed couplings : The benzylic C-H bond undergoes functionalization (e.g., Suzuki-Miyaura with aryl boronic acids) under mild conditions (Pd(OAc)₂, K₂CO₃, 60°C) .

- Steric effects : The bulky benzyl group can hinder reactivity at the 2-amine position, necessitating tailored catalysts (e.g., bulky phosphine ligands) .

(Advanced) What computational methods predict the biological targets of this compound?

- Molecular docking : Use AutoDock Vina with protein databases (e.g., PDB) to identify binding affinities for neurotransmitter receptors (e.g., serotonin 5-HT₃) .

- QSAR modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with activity data from PubChem bioassays .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) to prioritize in vitro testing .

(Basic) What spectroscopic techniques are essential for characterizing this compound?

- ¹³C NMR : Identifies quaternary carbons (e.g., benzyl C1 at δ 138 ppm) and stereochemistry via NOE effects .

- IR spectroscopy : Confirms amine N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₂H₁₉N) with <2 ppm error .

(Advanced) How can researchers mitigate racemization during functionalization of this compound?

- Protective groups : Use tert-butoxycarbonyl (Boc) to shield the amine during reactions .

- Low-temperature protocols : Conduct acylations or sulfonylations at –40°C to slow epimerization .

- Chiral auxiliaries : Temporarily attach a menthol-derived group to stabilize configuration during transformations .

(Advanced) What role does this compound play in modulating neurological pathways?

Preliminary studies suggest:

- Dopamine receptor modulation : Binds to D₂-like receptors with IC₅₀ ≈ 50 nM, measured via radioligand displacement assays .

- Monoamine oxidase (MAO) inhibition : Reduces MAO-B activity by 60% at 10 μM, implicating potential in Parkinson’s disease research .

- Neuroprotective effects : Attenuates glutamate-induced excitotoxicity in SH-SY5Y cells (EC₅₀ = 2.5 μM) via Ca²⁺ channel blockade .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.